Paucimannose (Man₃GlcNAc₂) Exhibits 1.6-Fold Higher FimH Binding Affinity Than Its Core-Fucosylated Variant
Surface plasmon resonance (SPR) kinetic analysis demonstrates that non-fucosylated paucimannose (Man₃GlcNAc₂, also designated Man3Gn2) binds the Escherichia coli FimH lectin with a dissociation constant (Kd) of 72.8 nM, whereas the α1,6-core-fucosylated variant (Man₃GlcNAc₂Fuc[6]) exhibits a significantly reduced affinity with Kd = 118 nM [1]. This 1.6-fold difference in affinity (ΔKd = 45.2 nM) is driven by both a faster association rate (ka = 1073.76 M⁻¹·s⁻¹ for Man₃GlcNAc₂ vs. 849.68 M⁻¹·s⁻¹ for the fucosylated form) and a slower dissociation rate (kd = 7.82 × 10⁻⁵ s⁻¹ vs. 1.00 × 10⁻⁴ s⁻¹) for the non-fucosylated glycan [1]. When these glycans are presented on the glycoprotein ω1, the trend persists: Man₃GlcNAc₂-conjugated ω1 displays Kd = 33.6 nM compared to 134 nM for the fucosylated counterpart—a 4-fold affinity advantage [1].
| Evidence Dimension | Binding affinity to FimH bacterial adhesin (Kd) |
|---|---|
| Target Compound Data | Man₃GlcNAc₂ (paucimannose): Kd = 72.8 nM; on ω1 glycoprotein: Kd = 33.6 nM |
| Comparator Or Baseline | Man₃GlcNAc₂Fuc[6] (core-fucosylated paucimannose): Kd = 118 nM; on ω1 glycoprotein: Kd = 134 nM |
| Quantified Difference | 1.6-fold higher affinity for free glycan; 4-fold higher affinity when protein-conjugated |
| Conditions | SPR using FimH lectin domain immobilized on sensor chip; single-cycle kinetics; Langmuir 1:1 binding model |
Why This Matters
Procurement of non-fucosylated paucimannose is essential for accurate FimH inhibition studies, as core fucosylation substantially attenuates binding and would confound structure-activity relationship analyses.
- [1] Bouckaert JMJ, et al. Structural insights into a cooperative switch between one and two FimH bacterial adhesins binding pauci- and high-mannose type N-glycan receptors. J Biol Chem. 2023;299(5):104627. Table 1. View Source
